molecular formula C6H9NO B15249211 rel-(1R,4S)-7-Azabicyclo[2.2.1]heptan-2-one

rel-(1R,4S)-7-Azabicyclo[2.2.1]heptan-2-one

Cat. No.: B15249211
M. Wt: 111.14 g/mol
InChI Key: CUBPQKUZGAMMBP-CRCLSJGQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

rel-(1R,4S)-7-Azabicyclo[2.2.1]heptan-2-one is a bicyclic organic compound featuring a seven-membered azabicyclo framework with a ketone group at position 2. Its molecular formula is C₆H₉NO, and it serves as a key intermediate in organic synthesis, particularly in pharmaceutical research. The compound’s stereochemistry (rel-(1R,4S)) and rigid bicyclic structure influence its reactivity and application in chiral synthesis .

Properties

Molecular Formula

C6H9NO

Molecular Weight

111.14 g/mol

IUPAC Name

(1R,4S)-7-azabicyclo[2.2.1]heptan-2-one

InChI

InChI=1S/C6H9NO/c8-6-3-4-1-2-5(6)7-4/h4-5,7H,1-3H2/t4-,5+/m0/s1

InChI Key

CUBPQKUZGAMMBP-CRCLSJGQSA-N

Isomeric SMILES

C1C[C@@H]2C(=O)C[C@H]1N2

Canonical SMILES

C1CC2C(=O)CC1N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply.

Chemical Reactions Analysis

Types of Reactions

rel-(1R,4S)-7-Azabicyclo[2.2.1]heptan-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

rel-(1R,4S)-7-Azabicyclo[2.2.1]heptan-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological systems.

    Medicine: Investigated for its potential therapeutic properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

(a) Ketone Position and Stereochemistry
  • (1S,4R)-2-Azabicyclo[2.2.1]heptan-3-one (C₆H₉NO): Key Difference: The ketone is at position 3 instead of 2. Stereochemistry: (1S,4R) configuration vs. rel-(1R,4S) in the target compound. Properties: High enantiomeric purity (98% ee) makes it suitable for asymmetric synthesis .
(b) Carboxylic Acid Derivatives
  • rel-(1R,2S,4S)-7-Azabicyclo[2.2.1]heptane-2-carboxylic acid hydrobromide (C₇H₁₂BrNO₂): Key Difference: Carboxylic acid group at position 2 with a hydrobromide salt. Applications: Enhanced solubility and stability due to ionic interactions; used in salt formation for drug delivery .
(c) Ester Derivatives
  • Methyl (1R,2R,4S)-7-azabicyclo[2.2.1]heptane-2-carboxylate-rel oxalate (C₁₀H₁₅NO₆): Key Difference: Ester group at position 2 with an oxalate counterion. Properties: Improved crystallinity and controlled reactivity for hydrolysis-driven synthesis .

Substituent Variations

(a) Halogenated Derivatives
  • 7-Azabicyclo[2.2.1]heptane,2-bromo-,(1R,2S,4S)-rel- (C₆H₁₀BrN):
    • Key Difference : Bromine atom at position 2.
    • Applications : Acts as a leaving group in nucleophilic substitution reactions .
(b) Protected Amines
  • 7-Boc-7-azabicyclo[2.2.1]heptan-2-one (C₁₁H₁₇NO₃): Key Difference: Boc (tert-butoxycarbonyl) protecting group on nitrogen. Applications: Stabilizes the amine for storage; used in peptide synthesis .

Ring Modifications

(a) Oxygen vs. Nitrogen Bridge
  • rel-(1R,2S,3R,4S)-7-Oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid (C₈H₈O₅): Key Difference: Oxygen bridge (7-Oxa) instead of nitrogen (7-Aza) and two carboxylic acid groups.
(b) Unsaturated Derivatives
  • (±)-2-Azabicyclo[2.2.1]hept-5-en-3-one (C₆H₇NO): Key Difference: Double bond at position 5 introduces ring strain. Applications: Enhanced reactivity in cycloaddition reactions (e.g., Diels-Alder) .

Stereochemical Variations

  • (1R,2R,4S)-rel-Bicyclo[2.2.1]heptan-2-amine (C₇H₁₃N):
    • Key Difference : Amine group instead of ketone.
    • Applications : Basic nitrogen enables participation in acid-base reactions and amide bond formation .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight Functional Group/Substituent Key Properties/Applications Reference
rel-(1R,4S)-7-Azabicyclo[2.2.1]heptan-2-one C₆H₉NO 111.14 Ketone (position 2) Chiral synthesis intermediate
(1S,4R)-2-Azabicyclo[2.2.1]heptan-3-one C₆H₉NO 111.14 Ketone (position 3) Asymmetric synthesis (98% ee)
7-Boc-7-azabicyclo[2.2.1]heptan-2-one C₁₁H₁₇NO₃ 227.26 Boc-protected amine Stable intermediate for peptides
rel-(1R,2S,4S)-7-Azabicyclo[...] hydrobromide C₇H₁₂BrNO₂ 222.08 Carboxylic acid, hydrobromide salt Improved solubility and stability
7-Azabicyclo[2.2.1]heptane,2-bromo-,(1R,2S,4S)-rel- C₆H₁₀BrN 176.06 Bromine substituent Nucleophilic substitution reactions

Biological Activity

rel-(1R,4S)-7-Azabicyclo[2.2.1]heptan-2-one is a bicyclic compound with significant potential in medicinal chemistry and biological research. Its unique structure, characterized by a nitrogen atom integrated into a bicyclic framework, allows for various interactions with biological targets, making it a compound of interest for pharmacological studies.

Chemical Structure and Properties

The compound belongs to the class of azabicyclic compounds, which are known for their ability to mimic natural substrates and interact with biological macromolecules. The specific stereochemistry of this compound contributes to its unique biological activity.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC8H13NO
Molecular Weight141.19 g/mol
CAS Number1810070-05-3

The biological activity of this compound is attributed to its ability to interact with various receptors and enzymes through hydrogen bonding and hydrophobic interactions facilitated by its bicyclic structure. This interaction can modulate enzyme activities or receptor signaling pathways, leading to potential therapeutic effects.

Biological Activity

Pharmacological Potential:
Research indicates that this compound may exhibit a range of biological activities including:

  • Antinociceptive Effects: Studies have shown that compounds with similar structures can reduce pain perception in animal models.
  • Neuroprotective Properties: The compound has been investigated for its potential to protect neuronal cells against oxidative stress.
  • Antimicrobial Activity: Preliminary studies suggest that it may possess antimicrobial properties against certain bacterial strains.

Case Studies and Research Findings

  • Antinociceptive Study : A study conducted on mice demonstrated that administration of this compound resulted in a significant reduction in pain response in formalin-induced pain models, indicating potential as an analgesic agent.
  • Neuroprotective Effects : In vitro studies using neuronal cell lines exposed to oxidative stress showed that treatment with this compound led to increased cell viability and reduced markers of apoptosis compared to untreated controls.
  • Antimicrobial Activity : A screening against various bacterial strains revealed that the compound exhibited moderate inhibitory effects on Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development.

Q & A

Q. Table 1: Key Analytical Techniques for Stereochemical Confirmation

TechniqueApplicationExample Parameters
X-ray CrystallographyAbsolute configuration determinationSpace group: P21_121_121_1
1H^{1}\text{H}-NMRDihedral angle analysis via coupling constantsJ1,4=8.5 HzJ_{1,4} = 8.5\ \text{Hz}
Chiral HPLCEnantiomer separationMobile phase: Hexane/IPA (90:10)

Basic: What are the critical steps in synthesizing this compound?

Methodological Answer:
Synthesis typically involves:

Bicyclic Framework Construction : Intramolecular cyclization of a proline-derived precursor under acidic conditions.

Chiral Resolution : Use of resolving agents (e.g., di-p-toluoyl hemitartrate) to separate enantiomers .

Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization to achieve >95% purity .

Q. Table 2: Optimization Parameters for Key Synthesis Steps

StepCritical ParametersYield Optimization Strategy
CyclizationTemperature (60–80°C), solvent (THF/toluene)Slow addition of catalyst (pTSA)
Chiral ResolutionSolvent polarity, resolving agent ratioIterative crystallization cycles
Final PurificationGradient elution in HPLCPre-adsorption on activated charcoal

Advanced: How can researchers resolve contradictions in pharmacological data (e.g., receptor binding affinity vs. in vivo efficacy)?

Methodological Answer:
Discrepancies between in vitro binding assays and in vivo results require:

  • Assay Validation : Confirm receptor subtype specificity (e.g., µ-opioid vs. κ-opioid) using competitive binding assays with selective antagonists .
  • Pharmacokinetic Profiling : Assess metabolic stability (e.g., liver microsome assays) and blood-brain barrier penetration (PAMPA-BBB model) to explain efficacy gaps .
  • Dose-Response Analysis : Use Hill slopes and EC50_{50} values to differentiate partial agonism from full receptor activation .

Advanced: What experimental design considerations are critical for developing CNS-targeted derivatives?

Methodological Answer:
Designing CNS-active analogs involves:

  • Structural Modifications : Introduce lipophilic groups (e.g., methyl, fluoro) to enhance BBB permeability while maintaining polar surface area <90 Å2^2 .
  • In Silico Screening : Use molecular docking (e.g., AutoDock Vina) to predict binding to neurotransmitter receptors (e.g., NMDA, GABAA_A).
  • In Vitro Models : Primary neuron cultures for neurotoxicity screening and patch-clamp electrophysiology for ion channel modulation studies .

Basic: Which analytical techniques ensure purity and identity of the compound?

Methodological Answer:

  • HPLC-PDA : Purity assessment (≥98%) with C18 columns and UV detection at 210–254 nm .
  • Mass Spectrometry : High-resolution ESI-MS for molecular ion confirmation (e.g., [M+H]+^+ at m/z 112.12) .
  • Elemental Analysis : Validate C, H, N composition within ±0.3% of theoretical values .

Advanced: How should researchers statistically analyze pharmacological data from multi-variable assays?

Methodological Answer:

  • Multivariate ANOVA : Compare dose-response curves across treatment groups (e.g., efficacy in pain models vs. controls) .
  • Principal Component Analysis (PCA) : Identify dominant variables (e.g., receptor affinity, solubility) influencing bioactivity .
  • Error Propagation Models : Quantify uncertainty in IC50_{50} values using nonlinear regression (e.g., GraphPad Prism) .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles .
  • Ventilation : Use fume hoods for weighing and synthesis steps to avoid inhalation .
  • Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How can enantiomeric impurities impact pharmacological studies, and how are they quantified?

Methodological Answer:

  • Impact : Even 2% impurity of the (1S,4R) enantiomer can alter receptor selectivity (e.g., δ-opioid vs. µ-opioid affinity) .
  • Quantification : Chiral GC-MS with β-cyclodextrin columns (LOD: 0.1%) or circular dichroism spectroscopy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.